molecular formula C11H13NO6 B12538376 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- CAS No. 832102-15-5

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-

Cat. No.: B12538376
CAS No.: 832102-15-5
M. Wt: 255.22 g/mol
InChI Key: XCKDLEDCGWEDOQ-VIFPVBQESA-N
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Description

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an oxirane ring and a nitrophenoxy group, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- typically involves the reaction of appropriate phenolic compounds with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted with methoxymethyl chloride and a nitrating agent to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines, thiols, or alcohols can open the ring and form new bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, alcohols, often under mild to moderate temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects. The nitrophenoxy group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-[(2-methoxyphenoxy)methyl]-2-methyl-
  • Oxirane, 2-ethyl-2-methyl-
  • Oxirane, methyl-, (S)-
  • 2-[(2-ethoxyphenoxy)methyl]oxirane

Comparison

Compared to these similar compounds, Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)- is unique due to the presence of both the methoxymethoxy and nitrophenoxy groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The combination of these groups in a single molecule is not commonly found in other oxirane derivatives, highlighting its uniqueness.

This detailed article provides a comprehensive overview of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

832102-15-5

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

(2S)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m0/s1

InChI Key

XCKDLEDCGWEDOQ-VIFPVBQESA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@@H]2CO2

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2

Origin of Product

United States

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